3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-benzyl-N-ethylpropanamide
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Overview
Description
3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-BENZYL-N-ETHYLPROPANAMIDE is a complex organic compound that features a benzodioxole moiety, a thiazolidinone ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-BENZYL-N-ETHYLPROPANAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a carbonyl compound.
Coupling Reactions: The benzodioxole and thiazolidinone intermediates are coupled under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The benzodioxole moiety may undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biological Probes: Utilized in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-BENZYL-N-ETHYLPROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Benzodioxoles: Compounds containing the benzodioxole moiety.
Propanamides: Compounds with a propanamide functional group.
Uniqueness
The uniqueness of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-BENZYL-N-ETHYLPROPANAMIDE lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H22N2O4S2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-benzyl-N-ethylpropanamide |
InChI |
InChI=1S/C23H22N2O4S2/c1-2-24(14-16-6-4-3-5-7-16)21(26)10-11-25-22(27)20(31-23(25)30)13-17-8-9-18-19(12-17)29-15-28-18/h3-9,12-13H,2,10-11,14-15H2,1H3/b20-13- |
InChI Key |
BMITXCBBRXGRAO-MOSHPQCFSA-N |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Origin of Product |
United States |
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